3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one
CAS No.: 191112-25-1
Cat. No.: VC5018268
Molecular Formula: C13H11F3O
Molecular Weight: 240.225
* For research use only. Not for human or veterinary use.
![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one - 191112-25-1](/images/structure/VC5018268.png)
Specification
CAS No. | 191112-25-1 |
---|---|
Molecular Formula | C13H11F3O |
Molecular Weight | 240.225 |
IUPAC Name | 3-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one |
Standard InChI | InChI=1S/C13H11F3O/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1,3,5,7-8H,2,4,6H2 |
Standard InChI Key | BYNXYUPDFQYUAY-UHFFFAOYSA-N |
SMILES | C1CC(=CC(=O)C1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one is a synthetic organic compound with the molecular formula C₁₃H₁₁F₃O. It belongs to the class of cyclohexenones, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry. This compound is particularly notable due to the presence of a trifluoromethyl group, which significantly influences its chemical and physical properties.
Key Identifiers:
-
PubChem CID: 15312164
-
Molecular Weight: 240.22 g/mol
-
Synonyms: 3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one, 191112-25-1, 3-[3-(Trifluoromethyl)phenyl]-2-cyclohexen-1-one, RHA11225, AKOS014505814 .
Synthesis and Reactions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one typically involves the condensation of appropriate precursors, such as trifluoromethylbenzaldehyde and cyclohexanone derivatives, under specific conditions. This compound can undergo various reactions, including reduction and nucleophilic addition, due to its enone functionality.
Example Reaction:
-
Reduction: The compound can be reduced using sodium borohydride or similar reducing agents to form the corresponding alcohol. This reaction is often used in organic synthesis to introduce hydroxyl groups .
Applications and Potential Uses
While specific applications of 3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one are not widely documented, compounds with similar structures are used in pharmaceutical synthesis and as intermediates in organic chemistry. The trifluoromethyl group enhances the compound's lipophilicity, which can be beneficial in drug design.
Potential Areas of Application:
-
Pharmaceutical Synthesis: The compound's unique structure makes it a potential intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties.
-
Organic Synthesis: It serves as a versatile building block for constructing complex organic molecules due to its reactive enone group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume